molecular formula C15H17N5O3 B2556903 3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2415569-94-5

3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2556903
CAS No.: 2415569-94-5
M. Wt: 315.333
InChI Key: UQAFZSHLWUEALV-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-9-11(15(18-19)22-3)14(21)16-8-10-4-5-13(23-10)12-6-7-17-20(12)2/h4-7,9H,8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAFZSHLWUEALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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